REACTION_SMILES
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[C:9]1(=[O:14])[CH2:10][CH2:11][CH2:12][O:13]1.[CH3:15][c:16]1[cH:17][cH:18][c:19]([CH3:20])[cH:21][cH:22]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH3:6])[cH:7][cH:8]1>>[CH3:1][c:2]1[c:3]2[c:4]([c:5]([CH3:6])[cH:7][cH:8]1)[C:12](=[O:13])[CH2:11][CH2:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C)cc1
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Name
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Type
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product
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Smiles
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Cc1ccc(C)c2c1CCCC2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |